molecular formula C13H17NO2 B14691801 3,4-Dihydro-3-hydroxy-6,8,10-trimethyl-1,5-benzoxazocine CAS No. 27929-84-6

3,4-Dihydro-3-hydroxy-6,8,10-trimethyl-1,5-benzoxazocine

Cat. No.: B14691801
CAS No.: 27929-84-6
M. Wt: 219.28 g/mol
InChI Key: IQOZKTSFXCYCJD-UHFFFAOYSA-N
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Description

3,4-Dihydro-3-hydroxy-6,8,10-trimethyl-1,5-benzoxazocine is a complex organic compound with a unique structure that includes a benzoxazocine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-3-hydroxy-6,8,10-trimethyl-1,5-benzoxazocine typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor under acidic or basic conditions to form the benzoxazocine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-3-hydroxy-6,8,10-trimethyl-1,5-benzoxazocine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazocine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3,4-Dihydro-3-hydroxy-6,8,10-trimethyl-1,5-benzoxazocine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-3-hydroxy-6,8,10-trimethyl-1,5-benzoxazocine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclodeca[b]furan-2(3H)-one: This compound shares a similar ring structure but differs in functional groups and overall properties.

    1′,3′-Dihydro-8-methoxy-1′,3′,3′-trimethyl-6-nitrospiro [2: Another compound with a complex ring system, used in photochemical applications.

Uniqueness

3,4-Dihydro-3-hydroxy-6,8,10-trimethyl-1,5-benzoxazocine is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

27929-84-6

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

6,8,10-trimethyl-3,4-dihydro-2H-1,5-benzoxazocin-3-ol

InChI

InChI=1S/C13H17NO2/c1-8-4-9(2)13-12(5-8)10(3)14-6-11(15)7-16-13/h4-5,11,15H,6-7H2,1-3H3

InChI Key

IQOZKTSFXCYCJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=NCC(CO2)O)C)C

Origin of Product

United States

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